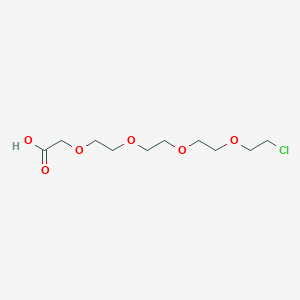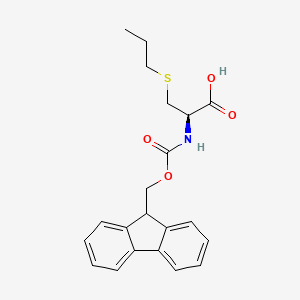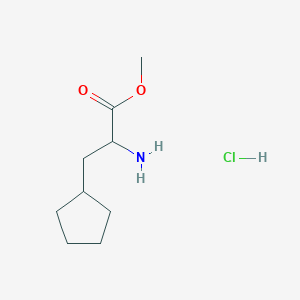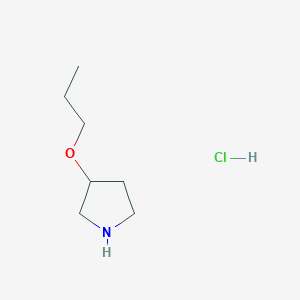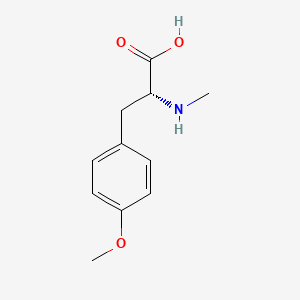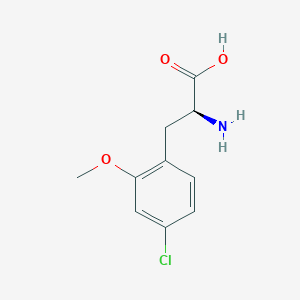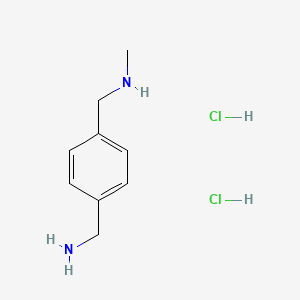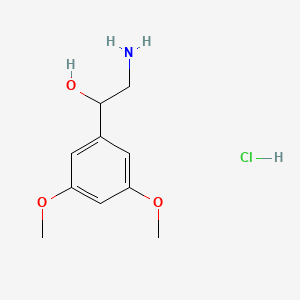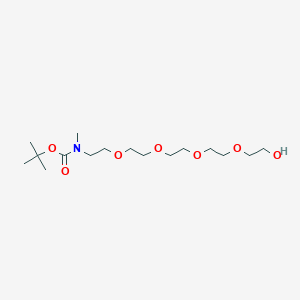
Boc-MeN-PEG5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-MeN-PEG5-OH: is a compound with the chemical name tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)(methyl)carbamate . It is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc) protected amine group and a terminal hydroxyl group. This compound is widely used in various scientific research applications due to its unique properties, including its solubility, stability, and ability to enhance the bioavailability of therapeutic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-MeN-PEG5-OH typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected PEG derivative. The reaction can be summarized as follows:
Starting Materials: Polyethylene glycol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Room temperature, solvent-free or in an organic solvent such as dichloromethane.
Procedure: The polyethylene glycol is dissolved in the solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while stirring. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Boc-MeN-PEG5-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for this reaction include trifluoroacetic acid or hydrochloric acid.
Substitution: The terminal hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate or potassium permanganate
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Major Products:
Deprotection: Free amine derivative.
Substitution: Various substituted PEG derivatives.
Oxidation: Aldehydes, carboxylic acids
Scientific Research Applications
Boc-MeN-PEG5-OH is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. The Boc-protected amine group allows for selective deprotection and further functionalization.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability. The PEG moiety enhances the biocompatibility of these molecules.
Medicine: It is used in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. The PEGylation of drugs can reduce their immunogenicity and increase their circulation time in the body.
Industry: It is used in the development of new materials, such as hydrogels and coatings, due to its hydrophilic and biocompatible properties .
Mechanism of Action
The mechanism of action of Boc-MeN-PEG5-OH involves the following steps:
Deprotection: The Boc group is removed under acidic conditions to yield the free amine.
Functionalization: The free amine can undergo further chemical reactions to introduce new functional groups or linkers.
PEGylation: The PEG moiety enhances the solubility, stability, and biocompatibility of the modified molecules. .
Comparison with Similar Compounds
Boc-MeN-PEG5-OH can be compared with other similar compounds, such as:
Boc-NH-PEG5-OH: This compound contains a Boc-protected amine group and a terminal hydroxyl group, similar to this compound. it does not have the methyl group attached to the nitrogen atom.
Boc-NH-PEG5-COOH: This compound contains a Boc-protected amine group and a terminal carboxyl group. It is used in similar applications but provides different functionalization options.
Boc-NH-PEG5-NHS: This compound contains a Boc-protected amine group and a terminal N-hydroxysuccinimide ester group.
Uniqueness: this compound is unique due to the presence of the methyl group attached to the nitrogen atom, which can influence its reactivity and the properties of the resulting derivatives. This compound offers a versatile solution for enhancing the properties of therapeutic molecules and improving their bioavailability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO7/c1-16(2,3)24-15(19)17(4)5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h18H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUXTVQLCQAZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
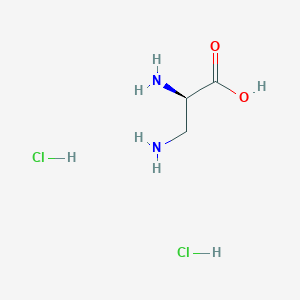
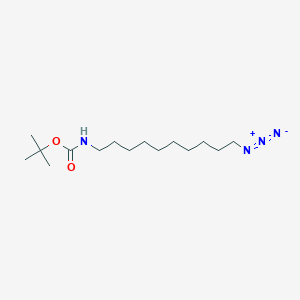

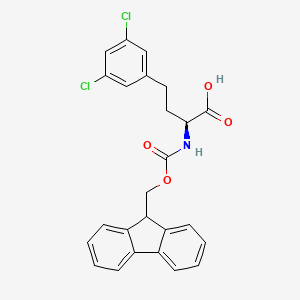
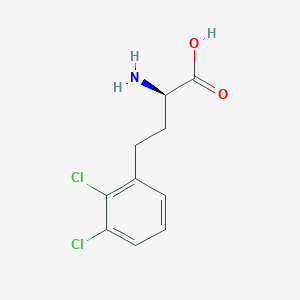
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-isopropylphenyl)butanoic acid](/img/structure/B8178840.png)
